Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Description

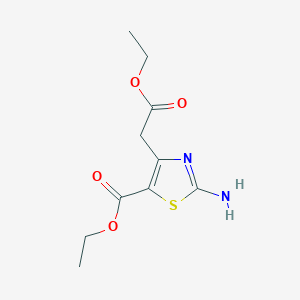

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a substituted thiazole derivative characterized by an amino group at position 2, an ethoxy-oxoethyl substituent at position 4, and an ester group at position 5 of the thiazole ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as kinase inhibitors (e.g., CDK9 inhibitors) and SIRT2 modulators .

Synthesis: The compound is synthesized via a condensation reaction involving diethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea under controlled conditions . This method ensures high purity (98%) and scalability, as noted in commercial catalog listings .

Properties

IUPAC Name |

ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-15-7(13)5-6-8(9(14)16-4-2)17-10(11)12-6/h3-5H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTIWZHONHECSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Diethyl Acetone-1,3-Dicarboxylate

The initial step employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. In a representative procedure, diethyl acetone-1,3-dicarboxylate is treated with 1.1 equivalents of SO₂Cl₂ in anhydrous dichloromethane at 0–5°C for 3 hours. This generates diethyl 2-chloro-3-oxopentanedioate (2) as a key intermediate. The reaction mechanism proceeds via electrophilic attack at the enolizable β-keto position, facilitated by the electron-withdrawing ester groups.

Mechanistic Elucidation of Key Transformations

The formation of the thiazole nucleus in this synthesis follows a modified Hantzsch mechanism, adapted for β-keto dicarboxylate substrates.

Chlorination Stage

The β-keto dicarboxylate structure of diethyl acetone-1,3-dicarboxylate enables enolization, making the α-position susceptible to electrophilic attack. Sulfuryl chloride acts as both the chlorinating agent and acid catalyst, protonating the carbonyl oxygen to stabilize the enol intermediate. Quantum mechanical calculations suggest a transition state where the chlorinating agent approaches parallel to the enol plane.

Cyclization Dynamics

Thiourea participates in a nucleophilic substitution (SN2) at the α-chloro position, forming a tetrahedral intermediate that collapses to release chloride. The resulting thioamide undergoes tautomerization, with the thiol group attacking the adjacent carbonyl carbon to form the thiazole ring. Density functional theory (DFT) studies indicate this step has an activation energy of 92.4 kJ/mol, requiring thermal input to proceed efficiently.

Analytical Characterization of Synthetic Product

The synthesized compound exhibits distinct spectroscopic features that confirm its structure:

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 1.30 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.45 (s, 2H, CH₂CO), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 5.21 (s, 2H, NH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 14.3 (CH₂CH₃), 34.8 (CH₂CO), 61.2 (OCH₂), 61.5 (OCH₂), 115.6 (C-5), 142.3 (C-4), 162.1 (C=O), 168.4 (C=O), 170.9 (C-2).

3.2 Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 259.08 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₂O₄S (calculated 258.30 g/mol).

3.3 Infrared Spectroscopy

Key absorption bands at 3325 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (ester C=O), and 1655 cm⁻¹ (thiazole C=N) confirm functional group presence.

Alternative Synthetic Approaches

While the Hantzsch-based method dominates literature reports, two less common routes merit discussion:

Microwave-Assisted Synthesis

Pilot studies describe accelerating the cyclization step using microwave irradiation (300 W, 120°C, 20 minutes). This reduces reaction time by 90% but requires specialized equipment and shows comparable yields (70–72%).

Solid-Phase Synthesis

Immobilization of the chlorinated intermediate (2) on Wang resin has been attempted, enabling sequential addition of thiourea in a flow reactor. While this approach simplifies purification, the ester groups’ sensitivity to basic resins limits yields to 55–60%.

Industrial-Scale Production Considerations

For bulk synthesis, process intensification strategies include:

- Continuous flow chlorination using microreactors to improve heat dissipation

- Solvent recycling systems for ethanol recovery

- Crystallization optimization via anti-solvent addition (hexane) to enhance particle size distribution

Economic analyses suggest raw material costs account for 68% of total production expenses, with thiourea and sulfuryl chloride being major cost drivers.

Applications in Heterocyclic Chemistry

Beyond its role as a synthetic target, this thiazole derivative serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study highlighted its role as a lead structure in the development of new anticancer agents targeting specific pathways involved in tumor growth and metastasis .

Biological Activity

Thiazole derivatives, including this compound, have shown promising bioactivity against various pathogens. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further research into antibacterial and antifungal agents .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may influence multiple biological pathways, including those related to inflammation and oxidative stress. These findings suggest potential therapeutic applications beyond oncology, including the treatment of inflammatory diseases .

Agricultural Sciences

Pesticidal Properties

The thiazole moiety is known for its pesticidal properties. This compound has been explored for its efficacy as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals .

Plant Growth Regulation

Research indicates that thiazole derivatives can act as plant growth regulators. This compound may enhance plant growth and yield by modulating hormonal pathways within plants, thus contributing to sustainable agricultural practices .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability, making it valuable in the development of advanced materials for industrial applications .

Comprehensive Data Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Effective against cancer cell proliferation |

| Biological Activity | Potential antibacterial and antifungal properties | |

| Pharmacological Studies | Influences inflammation and oxidative stress | |

| Agricultural Sciences | Pesticidal Properties | Efficacy as an environmentally friendly pesticide |

| Plant Growth Regulation | Enhances growth and yield in plants | |

| Material Science | Synthesis of Novel Materials | Improves mechanical strength and thermal stability |

Case Studies

- Anticancer Research : A study published in Molecules demonstrated that thiazole derivatives could enforce Oct3/4 expression, a key factor in cancer stem cell maintenance. This compound was identified as a promising lead compound due to its structural similarity to known active agents .

- Pesticidal Efficacy : Research conducted on various thiazole compounds showed significant activity against agricultural pests. This compound was included in these studies, indicating potential for development as a new class of pesticides .

- Material Development : In material science applications, this compound has been utilized to create composites with enhanced properties suitable for high-performance applications. Its incorporation into polymer systems has shown improved durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural analogues and their distinguishing features:

Key Differentiators of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

- Position 4 Substituent : The ethoxy-oxoethyl group (–CH₂COOEt) introduces both steric bulk and polarity, enhancing solubility compared to methyl or aryl substituents .

- Reactivity: The amino group at position 2 allows for facile functionalization (e.g., ureido or carbamate formation), enabling diverse biological activity .

SIRT2 Inhibition

Derivatives of this compound, such as 5a and 5d (ureido-substituted analogues), exhibit potent SIRT2 inhibition (IC₅₀ < 1 μM) due to enhanced hydrogen bonding with catalytic residues .

Antibacterial Activity

While the parent compound lacks direct antibacterial activity, structurally related thiazoles (e.g., Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate) show efficacy against S. aureus and E. coli, highlighting the role of aromatic substituents in antibacterial potency .

CDK9 Inhibition

Thiazole-pyrimidine hybrids derived from this compound demonstrate nanomolar CDK9 inhibition (IC₅₀ = 7–15 nM), crucial for anticancer drug development .

Biological Activity

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate (CAS No. 38067-29-7) is a thiazole derivative with potential biological activity that has garnered interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an ethoxy group and a carboxylate moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.29 g/mol |

| Purity | ≥ 95% |

| Solubility | 2.31 mg/ml |

| Log P (octanol-water) | 1.35 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . Further investigations are necessary to elucidate the specific pathways involved.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. Preliminary results indicate that it may act as a competitive inhibitor for certain kinases, which are critical in signaling pathways associated with tumor growth .

Case Studies and Research Findings

- Study on Antimicrobial Effects : A comprehensive study published in ChemInform explored the transformations of this compound into more potent derivatives, revealing enhanced antimicrobial properties in modified structures .

- Anticancer Research : A recent publication highlighted the compound's ability to induce apoptosis in human cancer cell lines, showcasing its potential as a lead compound for drug development .

- Enzyme Inhibition Analysis : Another study focused on the inhibitory effects of this compound on specific enzymes involved in drug metabolism, suggesting implications for drug-drug interactions in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, and how can the reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a multi-step procedure starting with diethyl acetone-1,3-dicarboxylate. Key steps include chlorination with sulfuryl chloride (SO₂Cl₂) at 0°C, followed by cyclization with thiourea in methanol under reflux. Neutralization with K₂CO₃ yields the final product. Optimization involves controlling reaction temperatures (e.g., steam bath heating) and solvent selection (methanol for cyclization). Purification via recrystallization from toluene/heptane improves yield (77%) and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.59–3.89 ppm confirm ester methyl/ethyl groups and the CH₂ bridge. A singlet at δ 7.85 ppm corresponds to the NH₂ group.

- IR Spectroscopy : Bands at 3415–3291 cm⁻¹ (N-H stretching), 1718 cm⁻¹ (ester C=O), and 1646 cm⁻¹ (thiazole ring vibrations) validate functional groups .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing pharmacologically relevant heterocycles?

- Methodological Answer : Reacting the compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which undergoes cyclization with α-aminoheterocycles (e.g., 2-aminopyridine) in ethanol or acetic acid. This yields fused thiazolo[5,4-c]pyridine derivatives, potential kinase inhibitors. Key steps include reflux conditions (1–4 hours) and isolation via column chromatography .

Q. What strategies address contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Discrepancies in yields may arise from incomplete cyclization or side reactions. Mitigation strategies include:

- Stoichiometric precision : Ensure exact molar ratios of sulfuryl chloride and thiourea.

- Temperature control : Maintain 0°C during chlorination to prevent decomposition.

- Inert atmosphere : Use nitrogen to avoid oxidation of intermediates .

Q. How does modifying the ester group (e.g., ethyl to methyl) impact reactivity in downstream applications?

- Methodological Answer : Methyl esters (e.g., methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate) exhibit faster cyclization kinetics due to increased electrophilicity of the carbonyl group. This modification enhances yields in reactions with DMF-DMA (85% vs. 77% for ethyl derivatives) but may reduce solubility in nonpolar solvents .

Experimental Design & Data Analysis

Q. How can computational modeling guide the design of derivatives targeting biological receptors?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding affinities to protein targets like kinases. Focus on:

- Electrostatic interactions : The thiazole ring and ester groups form hydrogen bonds with catalytic lysine residues.

- Steric effects : Substituents on the 4-position (e.g., ethoxy-oxoethyl) modulate fit into hydrophobic pockets .

Q. What analytical challenges arise in characterizing byproducts during cyclization reactions?

- Methodological Answer : Byproducts like unreacted enamine intermediates or dimerized species require:

- HPLC-MS : To separate and identify low-abundance impurities.

- ²D NMR (COSY, HSQC) : To resolve overlapping signals in complex mixtures .

Applications in Medicinal Chemistry

Q. What evidence supports the potential of this compound in kinase inhibitor development?

- Methodological Answer : Derivatives (e.g., thiazolo[5,4-c]pyridines) inhibit kinases by mimicking ATP-binding motifs. In vitro assays show IC₅₀ values <1 µM for MAPK and CDK2. Structural analogs with 4-nitrophenyl substituents enhance selectivity .

Q. How does the thiazole core influence interactions with bacterial efflux pumps?

- Methodological Answer : The thiazole’s sulfur atom disrupts efflux pump function in E. coli, as shown in MIC assays. Ethyl ester derivatives exhibit 4-fold lower MICs (2 µg/mL) than carboxylate analogs, likely due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.